molecular formula C20H34O5 B14674384 (3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

Cat. No.: B14674384
M. Wt: 354.5 g/mol
InChI Key: IGKWESNBSFVVHE-YRXQHVKBSA-N
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Description

The compound (3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol is a complex organic molecule characterized by its unique tetracyclic structure and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol typically involves multi-step organic synthesis techniques. The process begins with the construction of the tetracyclic core, followed by the introduction of the hydroxyl groups at specific positions. Key steps may include cyclization reactions, stereoselective hydroxylation, and protection-deprotection strategies to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the hydroxyl groups or other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of specialized materials.

Mechanism of Action

The mechanism of action of (3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique tetracyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol: can be compared with other tetracyclic compounds with hydroxyl groups, such as certain steroids and terpenoids.

    Steroids: Compounds like cholesterol and corticosteroids share a similar tetracyclic structure but differ in functional groups and biological activity.

    Terpenoids: Compounds like taxol and artemisinin have complex cyclic structures and hydroxyl groups, but their chemical properties and applications vary significantly.

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

InChI

InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3/t10-,11+,12?,13+,14+,15+,16+,18-,19?,20+/m1/s1

InChI Key

IGKWESNBSFVVHE-YRXQHVKBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC3[C@@H](C2(C[C@@H]([C@]4([C@H]1C[C@@H](C4(C)C)O)O)O)C[C@@]3(C)O)O

Canonical SMILES

CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O

Origin of Product

United States

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